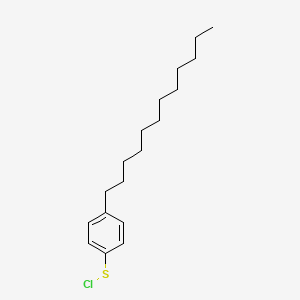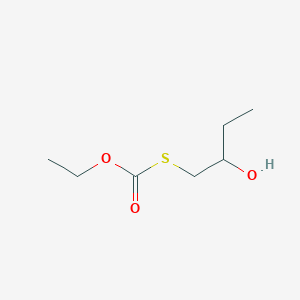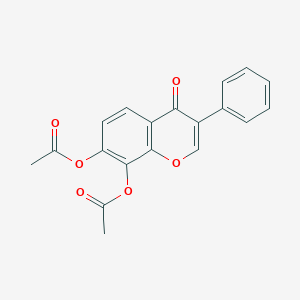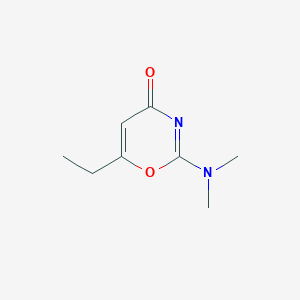
1-(Chlorosulfanyl)-4-dodecylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chlorosulfanyl)-4-dodecylbenzene is an organic compound characterized by a benzene ring substituted with a chlorosulfanyl group and a dodecyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chlorosulfanyl)-4-dodecylbenzene typically involves the chlorosulfonation of 4-dodecylbenzene. This process can be carried out by reacting 4-dodecylbenzene with chlorosulfonic acid under controlled conditions. The reaction is usually performed at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chlorosulfanyl)-4-dodecylbenzene undergoes various chemical reactions, including:
Oxidation: The chlorosulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to remove the chlorosulfanyl group, yielding the corresponding dodecylbenzene.
Substitution: The chlorosulfanyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines under basic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Dodecylbenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Chlorosulfanyl)-4-dodecylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive agents.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Chlorosulfanyl)-4-dodecylbenzene involves its interaction with various molecular targets. The chlorosulfanyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis. The dodecyl chain imparts hydrophobic properties, which can influence the compound’s behavior in biological systems and industrial applications.
Comparación Con Compuestos Similares
1-(Chlorosulfanyl)-4-methylbenzene: Similar structure but with a shorter alkyl chain.
1-(Chlorosulfanyl)-4-ethylbenzene: Similar structure with an ethyl group instead of a dodecyl chain.
Uniqueness: 1-(Chlorosulfanyl)-4-dodecylbenzene is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties. This makes it more suitable for applications requiring hydrophobic characteristics, such as in surfactants and lubricants.
Propiedades
Número CAS |
89447-59-6 |
|---|---|
Fórmula molecular |
C18H29ClS |
Peso molecular |
312.9 g/mol |
Nombre IUPAC |
(4-dodecylphenyl) thiohypochlorite |
InChI |
InChI=1S/C18H29ClS/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(20-19)16-14-17/h13-16H,2-12H2,1H3 |
Clave InChI |
LJXYGEMZYAEDHE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)SCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide](/img/structure/B14395341.png)




![1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane](/img/structure/B14395393.png)
![1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine](/img/structure/B14395398.png)

![N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14395404.png)
![4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile](/img/structure/B14395407.png)
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine](/img/structure/B14395415.png)



